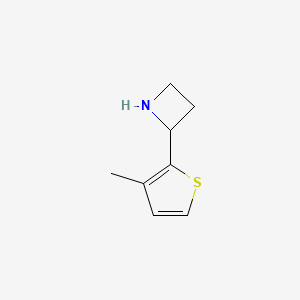

2-(3-Methylthiophen-2-yl)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Methylthiophen-2-yl)azetidine is a heterocyclic compound that features both a thiophene ring and an azetidine ring The thiophene ring is a five-membered aromatic ring containing sulfur, while the azetidine ring is a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 2-(3-Methylthiophen-2-yl)azetidine, can be achieved through various methods. . This reaction proceeds under photochemical conditions to form the azetidine ring. Another method involves the nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams .

Industrial Production Methods

Industrial production methods for azetidines often involve the use of prefunctionalized starting materials and multistep sequences. The aza Paternò–Büchi reaction is particularly efficient for industrial applications due to its high regio- and stereoselectivity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylthiophen-2-yl)azetidine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield simpler hydrocarbons .

Scientific Research Applications

2-(3-Methylthiophen-2-yl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylthiophen-2-yl)azetidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene ring structure and have similar applications in medicinal chemistry.

Azetidine Derivatives: Compounds such as 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride share the azetidine ring and are studied for their neuroprotective effects.

Uniqueness

2-(3-Methylthiophen-2-yl)azetidine is unique due to the combination of the thiophene and azetidine rings, which imparts distinct chemical and biological properties.

Biological Activity

2-(3-Methylthiophen-2-yl)azetidine is a heterocyclic compound characterized by its azetidine ring and a thiophene substitution. The unique structural properties of this compound suggest potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its reactivity, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a four-membered azetidine ring substituted with a 3-methylthiophen-2-yl group. The presence of the nitrogen atom in the azetidine ring enhances its reactivity, allowing for various chemical transformations. These transformations are crucial for synthesizing derivatives that may exhibit distinct biological activities.

Antimycobacterial Properties

Recent studies have highlighted the potential of azetidine derivatives, including this compound, in combating multidrug-resistant strains of Mycobacterium tuberculosis. Research indicates that certain azetidine derivatives demonstrate potent bactericidal activity with minimal inhibitory concentrations (MICs) below 10 μM against both drug-sensitive and multidrug-resistant M. tuberculosis strains. The mode of action involves interference with cell envelope biogenesis, particularly inhibiting late-stage mycolic acid biosynthesis .

Table 1: Antimycobacterial Activity of Azetidine Derivatives

| Compound | MIC (μM) | Target Organism | Mechanism of Action |

|---|---|---|---|

| BGAz-001 | 30.5 | M. smegmatis | Inhibition of mycolic acid biosynthesis |

| BGAz-002 | 64.5 | M. bovis BCG | Inhibition of cell envelope biogenesis |

| This compound | TBD | TBD | TBD |

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that compounds in this class may disrupt critical pathways involved in bacterial cell wall synthesis, which is essential for the survival of mycobacteria . Further studies utilizing transcriptomic analysis are needed to elucidate the specific molecular targets and pathways affected by this compound.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods that allow for the introduction of different substituents on the azetidine ring. This versatility is key for developing derivatives with enhanced biological activity. For instance, modifications at specific positions on the azetidine or thiophene moieties can lead to compounds with improved efficacy against specific pathogens or diseases.

Case Studies

- Antimycobacterial Activity : A study conducted at the University of Birmingham identified a series of azetidine derivatives, including BGAz compounds, which displayed significant antimycobacterial activity against resistant strains . The findings underscored the potential for these compounds to serve as new therapeutic agents in treating tuberculosis.

- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies indicate that certain azetidine derivatives possess favorable profiles for further development into clinical candidates. These studies assess absorption, distribution, metabolism, excretion (ADME), and toxicity profiles to ensure safety and efficacy in human applications .

Future Directions

Ongoing research is necessary to fully understand the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

- In vitro and in vivo studies : To validate the effectiveness against various pathogens.

- Structure–activity relationship (SAR) studies : To optimize chemical modifications for enhanced potency.

- Mechanistic studies : To clarify how these compounds interact with biological targets at the molecular level.

Properties

CAS No. |

777887-41-9 |

|---|---|

Molecular Formula |

C8H11NS |

Molecular Weight |

153.25 g/mol |

IUPAC Name |

2-(3-methylthiophen-2-yl)azetidine |

InChI |

InChI=1S/C8H11NS/c1-6-3-5-10-8(6)7-2-4-9-7/h3,5,7,9H,2,4H2,1H3 |

InChI Key |

NRWFHXKAQUTSDB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C2CCN2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.